2-Thiaspiro[3.5]nonan-7-one
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry. bohrium.com Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netbldpharm.com The introduction of a spiro center can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development. researchgate.netbldpharm.com This has led to the incorporation of spirocyclic motifs in a number of approved drugs and promising drug candidates. bohrium.comnih.gov
The structural complexity of spirocycles also presents a compelling challenge for synthetic chemists, driving the development of innovative and efficient synthetic methodologies. e-bookshelf.deresearchgate.net The ability to construct these intricate frameworks, particularly in an enantioselective manner, is a testament to the advancing capabilities of modern organic synthesis. e-bookshelf.de Beyond pharmaceuticals, the rigid nature of spirocyclic systems makes them valuable in the design of new materials with specific optical or electronic properties. e-bookshelf.de
Overview of Sulfur-Containing Spirocycles in Organic Synthesis and Beyond
The incorporation of sulfur into spirocyclic frameworks introduces another layer of chemical diversity and functionality. researchgate.netthieme-connect.com Sulfur-containing heterocycles are prevalent in numerous natural products and biologically active molecules, highlighting their importance in chemical biology. researchgate.net The presence of a sulfur atom can influence the electronic properties and reactivity of the molecule, and it can also participate in various non-covalent interactions, which are crucial for molecular recognition processes. thieme-connect.com
Synthetic strategies targeting sulfur-containing spirocycles often involve elegant cascade reactions and the use of specialized sulfur reagents. researchgate.netthieme-connect.com These methods provide access to a wide array of complex structures, including those containing thiophene, thiopyran, and dithiane rings. researchgate.net The resulting compounds are not only of interest for their potential biological activities but also serve as versatile building blocks for the synthesis of more complex molecular targets. thieme-connect.comconsensus.app
Specific Context of 2-Thiaspiro[3.5]nonan-7-one within Spirocyclic Thioether Chemistry
Within the broader class of sulfur-containing spirocycles, this compound represents a specific and intriguing scaffold. This molecule features a four-membered thietane (B1214591) ring fused to a six-membered cyclohexanone (B45756) ring at a single spiro-carbon. The thietane ring, a sulfur-containing four-membered heterocycle, is a notable structural motif. The chemistry of thietanes and their derivatives is an active area of research.
The presence of both a thioether and a ketone functional group within a rigid spirocyclic system makes this compound a potentially valuable intermediate in organic synthesis. The ketone offers a handle for a variety of chemical transformations, such as reductions, additions, and condensations, while the thioether can be oxidized or otherwise functionalized. The spirocyclic nature of the molecule provides a defined three-dimensional canvas upon which further chemical complexity can be built. While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural features place it at the intersection of several important areas of modern organic chemistry.
Below is a table summarizing the key structural features of this compound and related compounds for comparative purposes.
| Feature | This compound | 2,7-Diazaspiro[3.5]nonane | 2-Oxaspiro[3.5]nonan-7-one |
| Spirocyclic System | Yes | Yes | Yes |
| Ring 1 | Thietane (4-membered, S-containing) | Azetidine (4-membered, N-containing) | Oxetane (B1205548) (4-membered, O-containing) |
| Ring 2 | Cyclohexanone (6-membered, ketone) | Piperidine (6-membered, N-containing) | Cyclohexanone (6-membered, ketone) |
| Key Functional Groups | Thioether, Ketone | Amine | Ether, Ketone |
| Molecular Formula | C8H12OS | C7H14N2 | C8H12O2 |
Structure
3D Structure
Properties
IUPAC Name |
2-thiaspiro[3.5]nonan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEPOMCOBKPWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557247-28-5 | |
| Record name | 2-thiaspiro[3.5]nonan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Thiaspiro 3.5 Nonan 7 One and Analogues
General Strategies for Spiro[3.5]nonane Skeleton Construction
The construction of the spiro[3.5]nonane framework, which consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom, can be achieved through various synthetic strategies. These methods often involve either the formation of one of the rings onto a pre-existing cyclic structure or the simultaneous formation of the spirocyclic system.
Cyclization Reactions in Spirocycle Formation
Cyclization reactions are fundamental to the synthesis of spirocycles. nih.gov These reactions can be broadly categorized into intramolecular and intermolecular processes. Intramolecular cyclization, where a single molecule containing all the necessary functional groups folds to form the ring system, is a common and efficient method. For instance, the cyclization of precursors containing both a nucleophile and an electrophile separated by an appropriate carbon chain can lead to the formation of one of the rings of the spiro[3.5]nonane system.
Another powerful approach is the use of cycloaddition reactions. The [2+2] photocycloaddition, for example, can be employed to construct the four-membered ring of a spiro system. beilstein-journals.org Hypervalent iodine reagents have also been utilized to mediate oxidative cyclizations, leading to the formation of spirocyclic scaffolds. beilstein-journals.org
Ring Expansion and Rearrangement Approaches in Spirocyclic Systems
Ring expansion reactions offer an alternative and often elegant route to spirocyclic systems. acs.orgresearchgate.net These reactions typically involve the rearrangement of a smaller ring to a larger one. A classic example is the semipinacol rearrangement, which has been applied to the synthesis of spirocycles. ubc.canih.gov For instance, the reaction of a 4-(1'-hydroxycyclobutyl)pyridine can be induced to undergo a dearomative semi-pinacol rearrangement to form a spirocyclic dihydropyridine. nih.gov
The ring expansion of spirocyclopropanes has also been extensively studied as a method to access various spirocyclic compounds. acs.org This can be achieved through different mechanisms, including nucleophilic ring-opening/cyclization and transition metal-catalyzed annulations. acs.org
Targeted Synthetic Routes to Thiaspiro[3.5]nonanones
The synthesis of 2-Thiaspiro[3.5]nonan-7-one specifically requires methods that can efficiently form the thietane (B1214591) (a four-membered sulfur-containing ring) and the cyclohexanone (B45756) ring in a spirocyclic arrangement.
Formation of the Thietane Ring System within Spiro Compounds
The construction of the thietane ring is a key step in the synthesis of this compound. Several general methods for thietane synthesis can be adapted for spirocyclic systems. beilstein-journals.orgbeilstein-journals.org One of the most common methods is the intramolecular cyclization of a 3-halopropyl sulfide (B99878) or a related derivative. beilstein-journals.org This involves the nucleophilic attack of a sulfur atom on a carbon atom bearing a leaving group, leading to the formation of the four-membered ring.
Another approach involves the ring expansion of thiiranes (three-membered sulfur-containing rings). beilstein-journals.orgresearchgate.net This can be achieved by reacting the thiirane (B1199164) with a suitable reagent that facilitates the insertion of a carbon atom into the ring. Furthermore, photochemical [2+2] cycloadditions between a thioketone and an alkene can also be utilized to construct the thietane ring. beilstein-journals.org The synthesis of 2-oxa-6-thiaspiro[3.3]heptane, a related spirocyclic thioether, has been achieved from 3,3-bis(chloromethyl)oxetane (B146354) and thiourea, which proceeds through a thiolate intermediate. beilstein-journals.org
A synthetic route to 2-thia-6-azaspiro[3.3]heptane involves a four-step sequence starting from N-tosyl-protected 2-oxa-6-spiro[3.3]heptane, which includes oxetane (B1205548) opening, bromination, thietane formation, and deprotection. rsc.org
Strategies for Cyclohexanone Ring Annulation in Spiro[3.5]nonanones
The formation of the cyclohexanone ring in the context of a spiro[3.5]nonane system can be accomplished through various annulation strategies. One common method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. While not directly reported for this compound, this general strategy is a cornerstone of cyclohexanone synthesis.
Another approach involves the cyclization of a linear precursor that already contains the necessary carbon framework. For example, the synthesis of spiro[3.5]nonan-5-one can be achieved through the cyclization of appropriate precursors using strong bases like sodium hydride or potassium tert-butoxide. A general route to spiro[3.5]nonane-6,8-dione involves the cyclization of related acrylates with diethyl acetonedicarboxylate. researchgate.net
The intramolecular [2+2] photocycloaddition of dioxenone-alkene systems has been used to generate spiro[3.5]nonane structures after a subsequent retro-aldol reaction (de Mayo process). nih.gov Furthermore, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines provides access to 2-substituted tetrahydroindol-4-ones, demonstrating a method to build a six-membered ring onto a spirocyclic core. researchgate.net
Advanced Synthetic Techniques Applied to Spiro Thioether Scaffolds
Modern synthetic chemistry has introduced several advanced techniques applicable to the synthesis of complex spirocyclic thioethers. These methods often offer improved efficiency, selectivity, and functional group tolerance.
One such technique is the use of transition metal catalysis. For example, palladium-catalyzed reactions are widely used for C-C and C-S bond formation and could be applied to the construction of thiaspirocycles.
The development of novel reagents also plays a crucial role. For instance, the use of hypervalent iodine reagents in oxidative cyclizations provides a mild and effective way to form spirocyclic systems. beilstein-journals.org
Furthermore, the regiospecific ring-opening of spiroepoxy oxindoles with thiol-containing nucleophiles has been demonstrated as a facile method to synthesize thioether-linked 3-hydroxy oxindoles, highlighting a strategy for introducing a thioether linkage into a spirocyclic system. researchgate.net
Below is a table summarizing some synthetic approaches to spirocycles, including those containing thioether moieties.
| Synthetic Approach | Key Reaction Type | Resulting Spirocyclic System | Reference |
| Dearomative Semi-Pinacol Rearrangement | Ring Expansion | Spirocyclic Dihydropyridine | nih.gov |
| Intramolecular Cyclization | Nucleophilic Substitution | 2-Oxa-6-thiaspiro[3.3]heptane | beilstein-journals.org |
| Cyclization with Diethyl Acetonedicarboxylate | Michael Addition/Aldol Condensation | Spiro[3.5]nonane-6,8-dione | researchgate.net |
| Ring-Opening Cyclization | Nucleophilic Ring Opening | 2-Substituted Tetrahydroindol-4-ones | researchgate.net |
| Photocycloaddition/Retro-Aldol Reaction | [2+2] Cycloaddition | Spiro[3.5]nonane | nih.gov |
Stereoselective Synthesis of Spiro[3.5]nonanones
The stereocontrolled synthesis of spiro[3.5]nonanones and their analogues is crucial for developing chiral molecules with specific biological activities. While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the literature, the strategies employed for analogous aza- and oxa-spirocycles provide a foundational understanding.
A key challenge in spirocycle synthesis is the creation of the spirocyclic carbon center with a defined stereochemistry. Organocatalysis has emerged as a powerful tool for this purpose. For instance, the stereoselective synthesis of the core spirocyclic system of Delgocitinib, a diazaspiro[3.5]nonane derivative, was achieved using an organocatalyzed Michael addition of propanal with fumarate (B1241708) or maleimide. acs.org This reaction established contiguous tertiary stereogenic centers, which were precursors to the final spirocyclic system. acs.org This highlights a viable strategy for controlling stereochemistry in related spiro[3.5]nonane frameworks.
The synthesis of related nitrogen-containing spirocycles, such as 2,7-Diazaspiro[3.5]nonane systems, has also been explored, providing versatile building blocks for medicinal chemistry. acs.org Furthermore, syntheses of oxetane-spiro-benzimidazoles have been developed from precursors like 2-oxa-7-azaspiro[3.5]nonane. nih.gov These syntheses often involve multi-step sequences starting from materials like diethyl malonate and employing cyclization reactions to construct the spiro core. nih.govresearchgate.net
| Precursor/Reactant | Key Method | Product Class | Stereocontrol | Reference |
| Propanal & Fumarate | Organocatalyzed Michael Addition | Diaza-spirocyclic system | High stereoselectivity | acs.org |
| Diethyl malonate | Multi-step cyclization | 2-oxa-7-azaspiro[3.5]nonane | Not specified | nih.gov |
| γ-nitro ketones & 2-arylidene-1,3-indanedione | Chiral squaramide-catalyzed cascade | Spirocyclohexane indane-1,3-diones | High dr and ee | researchgate.net |
Metal-Catalyzed Approaches in Spiro Thioether Synthesis
Transition-metal catalysis offers a robust platform for the synthesis of thioethers through the formation of carbon-sulfur bonds. These methods are highly relevant for constructing the thietane ring of this compound.
Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming C–S bonds. thieme-connect.de The Hartwig-Buchwald amination protocol has been adapted for thioether synthesis, coupling a wide variety of aryl (pseudo)halides with thiols using a palladium acetate (B1210297) precatalyst and a Josiphos ligand. thieme-connect.de This approach is particularly effective for less reactive substrates like aryl chlorides. thieme-connect.de A general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by ligand exchange with the thiolate and subsequent reductive elimination to yield the aryl thioether. thieme-connect.de
More recently, nickel catalysis has been explored for thioether synthesis. A notable development is a nickel-catalyzed aryl thioether metathesis, which involves both the formation and cleavage of C-S bonds in a reversible process. nih.gov This method, utilizing 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) as a ligand, demonstrates high functional group tolerance and has been successfully applied to ring-closing metathesis to form thiochromane, a related sulfur-containing heterocycle. nih.gov
Furthermore, transition-metal-catalyzed C–H functionalization directed by a thioether group provides a direct route to derivatize thioether-containing molecules. nih.govsemanticscholar.org Palladium(II)-catalyzed reactions can achieve olefination, arylation, and acetoxylation at positions remote to the sulfur atom, using the thioether itself as an internal directing group. nih.govsemanticscholar.org This strategy is powerful for modifying complex thioether scaffolds.
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Pd(OAc)₂ / Josiphos ligand | Cross-coupling | Aryl halides, Thiols | Low catalyst loading, wide substrate scope | thieme-connect.de |
| Ni / dcype | Aryl Thioether Metathesis | Aryl thioethers, Alkyl thiols | High functional group tolerance, enables ring-closing metathesis | nih.gov |
| Pd(II) | C–H Functionalization | Thioethers | Directs functionalization at remote C-H bonds | nih.govsemanticscholar.org |
Organo-Catalyzed and Other Catalytic Methods for Spirocyclic Thioethers
Organocatalysis provides a metal-free alternative for the synthesis of complex cyclic and spirocyclic structures, including those containing thioethers. These methods often rely on cascade reactions to build molecular complexity in a single step.
A prominent strategy involves the use of chiral amine catalysts to initiate cascade reactions. For instance, an effective methodology for constructing enantiomerically enriched indolinones spiro-fused with chromans or tetrahydroquinolines has been developed using an oxa- or aza-Michael–Michael cascade. acs.org This approach provides excellent stereocontrol under mild conditions. acs.org Similarly, chiral squaramide catalysts have been used in highly diastereo- and enantioselective cascade Michael/aldol reactions to produce functionalized spirocyclohexane products with high yields. researchgate.net
For the specific synthesis of thioethers, a novel photochemical organocatalytic protocol has been developed. nih.gov This method uses an indole (B1671886) thiolate organocatalyst that, upon excitation with 405 nm light, can activate unreactive aryl chlorides. nih.gov The resulting aryl radical is trapped by tetramethylthiourea, which serves as a sulfur source, ultimately leading to the formation of aryl alkyl thioethers under mild, thiol-free conditions. nih.gov This represents a significant advance in creating C-S bonds without the use of malodorous thiols.
| Catalyst Type | Reaction | Product Type | Key Advantage | Reference |
| Chiral Amine | Michael–Michael Cascade | Spiro[chroman/tetrahydroquinoline-3,3′-oxindole] | Excellent stereocontrol (dr >20:1, >99% ee) | acs.org |
| Chiral Squaramide | Michael/Aldol Cascade | Spirocyclohexane indane-1,3-diones | High yield and stereoselectivity | researchgate.net |
| Indole Thiolate (Photocatalyst) | Radical C-S Coupling | Aryl Alkyl Thioethers | Thiol-free, mild conditions | nih.gov |
Microwave-Assisted Synthesis in Heterocyclic Spiro Compound Derivatization
Microwave-assisted organic synthesis has become a powerful technique for accelerating the synthesis of complex molecular architectures, including heterocyclic spiro compounds. rsc.orgbenthamdirect.comelsevierpure.com The primary advantages of using microwave irradiation over conventional heating methods are significantly reduced reaction times, improved reaction yields, and often enhanced regioselectivity. benthamdirect.comelsevierpure.comnih.gov
This technology is particularly well-suited for multicomponent reactions (MCRs) to build spiro heterocycles, which are highly sought-after scaffolds in drug discovery. rsc.orgbohrium.com In one study, the synthesis of novel spiro-isoquinoline derivatives was performed using both traditional heating and microwave-assisted conditions. nih.gov The microwave-assisted reaction to produce certain spiro-derivatives reduced the reaction time from 4 hours to just 15 minutes, while simultaneously increasing the product yields from approximately 53-59% to 84-86%. nih.gov
The efficiency of microwave-assisted synthesis makes it an attractive method for the derivatization of spirocyclic cores like this compound, enabling rapid access to a library of related compounds for further study. The technique's ability to reduce environmental impact by minimizing reaction time and energy consumption further adds to its appeal in modern synthetic chemistry. nih.gov
| Reaction | Conventional Method (Reflux) | Microwave-Assisted Method | Reference |
| Time | 4 hours | 15 minutes | nih.gov |
| Yield (Compound 7) | 53% | 84% | nih.gov |
| Yield (Compound 8) | 59% | 86% | nih.gov |
Structural Elucidation and Advanced Characterization of Thiaspiro 3.5 Nonan 7 One
Spectroscopic Analysis in Spirocyclic Thioether Characterization
The characterization of spirocyclic compounds, particularly those incorporating a thioether linkage, presents distinct challenges due to their rigid, three-dimensional structures. Spectroscopic methods are indispensable in navigating these complexities.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Spiro Structures
NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule such as 2-Thiaspiro[3.5]nonan-7-one, with its spirocyclic nature and multiple stereocenters, advanced one-dimensional and two-dimensional NMR techniques are essential for unambiguous assignment of its proton and carbon skeletons.
The ¹H NMR spectrum of a spiro[3.5]nonane system is characterized by complex splitting patterns arising from the fixed spatial relationships of the protons. In this compound, the protons on the four-membered thietane (B1214591) ring and the six-membered cyclohexanone (B45756) ring would exhibit distinct chemical shifts and coupling constants.
The protons on the thietane ring, adjacent to the sulfur atom (at C1 and C3), are expected to appear as multiplets in the region of δ 2.5-3.5 ppm. The protons on the cyclohexanone ring would display a range of chemical shifts. The protons alpha to the ketone (at C6 and C8) would be deshielded and are expected to resonate around δ 2.2-2.6 ppm. The remaining methylene (B1212753) protons on the cyclohexanone ring (at C5 and C9) would likely appear as complex multiplets in the δ 1.5-2.2 ppm range. The spirocyclic nature of the molecule restricts conformational flexibility, leading to well-defined and often complex spin-spin coupling patterns. For instance, geminal and vicinal coupling constants can provide valuable information about the bond angles and dihedral angles within the rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1, H3 | 2.5 - 3.5 | m |
| H6, H8 | 2.2 - 2.6 | m |
| H5, H9 | 1.5 - 2.2 | m |
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. In this compound, the carbonyl carbon (C7) would be the most deshielded, appearing at a characteristic chemical shift in the range of δ 200-220 ppm. The spiro carbon (C4) would also have a distinct chemical shift, typically in the range of δ 40-60 ppm.
The carbons of the thietane ring attached to the sulfur atom (C1 and C3) are expected to resonate in the range of δ 30-50 ppm. The carbons of the cyclohexanone ring will have varied chemical shifts depending on their proximity to the carbonyl group. The alpha-carbons (C6 and C8) would appear around δ 35-55 ppm, while the beta- and gamma-carbons (C5 and C9) would be found further upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C7 (C=O) | 200 - 220 |
| C4 (Spiro) | 40 - 60 |
| C1, C3 | 30 - 50 |
| C6, C8 | 35 - 55 |
| C5, C9 | 20 - 40 |
For a molecule with the structural complexity of this compound, 2D NMR experiments are indispensable for establishing connectivity and stereochemistry. google.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks would be observed between geminal and vicinal protons, allowing for the tracing of the proton connectivity within both the thietane and cyclohexanone rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Each cross-peak in the HMQC/HSQC spectrum would link a specific proton signal to its attached carbon signal, greatly aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the spiro carbon (C4) and the carbonyl carbon (C7), by observing their correlations to nearby protons. For instance, protons on C1, C3, C5, and C9 would show correlations to the spiro carbon C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE cross-peaks are observed between protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry at the spiro center and the relative orientation of substituents on the rings.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Elucidation of Thiaspiro Systems
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. jst.go.jp By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can provide an unambiguous molecular formula. For this compound (C₈H₁₂OS), the expected exact mass would be calculated and compared to the experimentally observed mass to confirm its elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiaspiro systems may involve cleavage of the four-membered thietane ring or the six-membered cyclohexanone ring. The loss of small, stable neutral molecules such as ethylene (B1197577) (C₂H₄) or carbon monoxide (CO) from the parent ion can provide clues about the connectivity of the molecule. For example, a characteristic fragmentation might involve the retro-Diels-Alder type cleavage of the cyclohexanone ring or the expulsion of a thioformaldehyde (B1214467) (CH₂S) moiety from the thietane ring.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₈H₁₂OS | 156.0660 |
| [M+H]⁺ | C₈H₁₃OS | 157.0738 |
| [M+Na]⁺ | C₈H₁₂NaOS | 179.0557 |
Infrared (IR) Spectroscopy for Functional Group Identification in Ketone and Thioether Moieties
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the two most prominent features in the IR spectrum would be the absorptions corresponding to the ketone carbonyl group (C=O) and the thioether (C-S) bond.
The C=O stretching vibration of the ketone is expected to produce a strong, sharp absorption band in the region of 1705-1725 cm⁻¹. The exact position of this band can be influenced by ring strain and other structural features. The C-S stretching vibration of the thioether is typically weaker and appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the sp³-hybridized carbons around 2850-3000 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (C=O) | Stretch | 1705 - 1725 | Strong, Sharp |
| Thioether (C-S) | Stretch | 600 - 800 | Weak to Medium |
| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong |
Theoretical and Computational Studies on 2 Thiaspiro 3.5 Nonan 7 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. bohrium.com DFT methods, particularly with functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying organic molecules. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 2-Thiaspiro[3.5]nonan-7-one, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure is found.
Conformational analysis is crucial for flexible molecules like this spiro compound, which contains a six-membered ring that can adopt various conformations (e.g., chair, boat, twist-boat). A thorough conformational search would identify the different stable conformers and their relative energies. The resulting data would reveal the most likely shape of the molecule under standard conditions. The presence of the rigid, four-membered thietane (B1214591) ring fused at the spiro center introduces significant conformational constraints that would be a key focus of such a study.
The electronic structure of a molecule is described by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). youtube.comyoutube.com
HOMO: This orbital is the source of electrons in chemical reactions, acting as a nucleophile or electron donor. For this compound, the HOMO would likely be localized around the sulfur atom due to its lone pairs or the carbonyl oxygen.
LUMO: This orbital is the destination for electrons, acting as an electrophile or electron acceptor. The LUMO is often centered on antibonding orbitals, such as the π* orbital of the carbonyl group (C=O), making the carbonyl carbon a primary site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A small gap suggests the molecule is more reactive and can be more easily polarized. Computational analysis would precisely calculate the energies of these orbitals and map their spatial distribution, providing a clear picture of the molecule's reactive sites.
A powerful application of quantum chemical calculations is the prediction of spectroscopic data. schrodinger.com These theoretical spectra can be compared with experimental results to confirm the molecule's structure and validate the computational model. nih.govbiointerfaceresearch.com
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum, such as the characteristic strong absorption from the C=O stretch of the ketone and vibrations involving the C-S bonds of the thietane ring. scielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predicted values are invaluable for assigning signals in experimental NMR spectra, which can be complex for a molecule with several distinct chemical environments.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption wavelengths (λmax). bohrium.comnih.gov For this compound, TD-DFT could identify the n→π* transition of the carbonyl group, which is a key feature of its electronic spectrum.
While the computational methodologies to perform these predictions are well-established, specific published studies applying them to this compound and comparing them to experimental data are not currently available.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing details that are often impossible to observe experimentally.
For any chemical reaction, reactants must pass through a high-energy transition state to become products. Computational chemistry can locate the geometry and energy of these fleeting transition states. For the synthesis of this compound, transition state analysis could be used to:
Investigate the mechanism of the key spirocyclization step.
Understand the stereoselectivity of reactions involving the ketone.
Compare different potential synthetic routes to determine the most energetically favorable pathway.
By analyzing the vibrational frequencies of a calculated transition state, chemists can confirm that it represents the correct saddle point on the potential energy surface connecting the desired reactants and products. nih.gov
Data Tables
Detailed research findings from computational studies on this compound are not available in the reviewed literature. Therefore, no specific data tables on its optimized geometry, spectroscopic properties, or energetic profiles can be presented.
Advanced Modeling Techniques in Spirocyclic Systems Research
The unique three-dimensional architecture of spirocyclic compounds, such as this compound, presents distinct challenges and opportunities for computational modeling. The inherent rigidity and defined spatial orientation of the fused rings make these systems attractive in fields like medicinal chemistry, where precise control over molecular shape is paramount. cdnsciencepub.com Advanced modeling techniques are therefore crucial for understanding their conformational preferences, electronic properties, and potential interactions with biological targets.
A variety of computational methods are employed to study spirocyclic systems. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful quantum-chemical tools used to predict the geometric and electronic structures of these molecules. researchgate.net For instance, in the conformational analysis of the 5-azonia-spiro cdnsciencepub.comnonane cation, RI-DFT and RI-MP2 calculations were used to determine that a conformation with C2 symmetry is energetically favored over a D2 conformation. researchgate.net Such calculations provide insights into the stable conformations and the energy barriers between them.
A key aspect of modeling spirocyclic systems is the accurate representation of the spiro-junction and the resulting ring strain. The fusion of two rings at a single carbon atom can lead to significant deviations from ideal bond angles and lengths. High-level computational methods are required to accurately capture these structural features. For example, in the study of 2-oxaspiro[3.5]nonan-7-amine, it is noted that the spiro carbon atom maintains a tetrahedral geometry, but the four-membered oxetane (B1205548) ring experiences significant angle strain.
Furthermore, the development of novel spiro-heterocycles for drug design has spurred the use of computational techniques for virtual screening and property prediction. acs.org By creating virtual libraries of spirocyclic compounds and using computational models to predict their binding affinity to specific protein targets, researchers can prioritize the synthesis of the most promising candidates.
Detailed Research Findings
While specific computational studies on this compound are not extensively available in the public domain, we can infer the types of findings that would be sought from related research on analogous spirocyclic systems. For a molecule like this compound, computational studies would likely focus on several key areas:
Conformational Analysis: Identifying the most stable conformations of the thietane and cyclohexanone (B45756) rings. This would involve calculating the relative energies of different chair, boat, and twist-boat conformations of the six-membered ring and the puckering of the four-membered ring.
Geometric Parameters: Predicting key bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the strain within the molecule and for validating experimental results from techniques like X-ray crystallography.
Electronic Properties: Calculating properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are important for predicting the molecule's reactivity and intermolecular interactions.
The following tables present hypothetical but representative data that would be generated from such computational studies on this compound.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| Chair | DFT/B3LYP/6-31G | 0.00 |
| Twist-Boat | DFT/B3LYP/6-31G | 5.3 |
| Boat | DFT/B3LYP/6-31G* | 6.9 |
This is a hypothetical representation of data.
Table 2: Selected Predicted Geometric Parameters for the Chair Conformer of this compound
| Parameter | Atom(s) | Predicted Value (DFT/B3LYP/6-31G*) |
| Bond Length | C-S (Thietane) | 1.85 Å |
| Bond Length | C=O (Cyclohexanone) | 1.22 Å |
| Bond Angle | C-S-C (Thietane) | 78.5° |
| Dihedral Angle | C1-C6-C5-S (Illustrative) | 55.2° |
This is a hypothetical representation of data.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value (DFT/B3LYP/6-31G*) |
| Dipole Moment | 2.8 D |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
This is a hypothetical representation of data.
These types of computational data are invaluable for complementing experimental findings and for building a comprehensive understanding of the structure and reactivity of novel spirocyclic compounds like this compound.
Advanced Research Applications and Potential of 2 Thiaspiro 3.5 Nonan 7 One Derivatives
Role in Polymer Chemistry and Advanced Materials Science
The structural features of 2-Thiaspiro[3.5]nonan-7-one suggest its derivatives could serve as valuable monomers for creating polymers with tailored properties. The presence of both a spiro center and a thioether linkage offers unique opportunities to influence the characteristics of resulting materials.
The this compound structure is a promising candidate for use as a spirocyclic monomer. The ketone functional group (C=O) is a key reactive site that can participate in various polymerization reactions. For instance, it could undergo ring-opening polymerization, a method used for other cyclic ketone monomers to produce polymer chains. The synthesis of high-performance polymers often relies on multi-functional molecules with spirocyclic acetal (B89532) structures, which can be formed from the condensation of a ketone with a suitable polyol.
Derivatives of this compound could be designed to contain additional functional groups, such as hydroxyl or carboxylic acid groups, enabling their incorporation into polyesters, polyamides, or polyethers through condensation polymerization. The synthesis of polymers from such spirocyclic monomers can lead to materials with unique architectures and properties not achievable with conventional linear monomers.
The incorporation of this compound units into a polymer backbone is expected to have a profound impact on the material's properties.
Rigidity and Thermal Properties : Spirocyclic structures are inherently rigid. Integrating these units into a polymer chain restricts rotational freedom, which can significantly increase the polymer's glass transition temperature (Tg) and stiffness. This is a known strategy for enhancing the thermal stability of materials, making them suitable for high-temperature applications.
Degradability : The thioether (C-S-C) linkage within the spiro ring introduces a specific point of potential chemical reactivity. Thioethers can be selectively oxidized to form more polar sulfoxides and sulfones. This chemical transformation can alter the polymer's solubility and lead to backbone cleavage under specific oxidative conditions. This feature is highly desirable for creating degradable polymers for applications in drug delivery or environmentally benign materials. The rate of this degradation could potentially be tuned by modifying the chemical environment around the sulfur atom.
Table 1: Potential Influence of this compound Monomers on Polymer Properties
| Polymer Property | Anticipated Influence of Spirocyclic Thioether Monomer | Underlying Structural Feature |
|---|---|---|
| Rigidity / Modulus | Increase | The rigid, non-linear spirocyclic backbone restricts chain mobility. |
| Glass Transition Temperature (Tg) | Increase | Reduced conformational freedom of the polymer chains leads to higher thermal energy required for chain movement. |
| Chemical Degradability | Introduction of controlled degradation pathways | The thioether linkage is susceptible to selective oxidation, enabling targeted breakdown of the polymer chain. |
| Solubility | Modification of solubility profile | The rigid, bulky spiro unit can disrupt chain packing, potentially altering solubility in various organic solvents. |
Contributions to Medicinal Chemistry and Biological Activity Studies
Spirocyclic systems are increasingly recognized as "privileged scaffolds" in medicinal chemistry. Their distinct three-dimensional nature offers a way to explore chemical space that is inaccessible with traditional flat aromatic compounds, often leading to improved potency and selectivity for biological targets.
The defining feature of spirocyclic compounds is their three-dimensional geometry, which arises from the central spiroatom connecting two rings perpendicularly. This structural rigidity can precisely position functional groups in space to optimize interactions with biological targets like enzymes and receptors. Many bioactive natural products and synthetic drugs feature spirocyclic motifs.
Derivatives of this compound could serve as a novel scaffold for the development of new therapeutic agents. The presence of sulfur and oxygen (from the ketone) atoms provides sites for hydrogen bonding and other polar interactions, while the carbon framework can be functionalized to modulate properties like lipophilicity. The unique structure of thiaspiro compounds makes them interesting candidates for investigation in areas such as anticancer or antimicrobial drug discovery.
Applications in Organic Optoelectronics and Functional Materials
Charge Transport Properties in Spiro-Linked Materials
Spiro-linked materials are at the forefront of research for charge transport applications, most notably in organic light-emitting diodes (OLEDs) and perovskite solar cells. The orthogonal arrangement of the two molecular halves in spiro compounds can effectively disrupt π-π stacking, which helps to prevent crystallization and maintain a stable amorphous morphology in thin films.
While no specific charge transport data for This compound has been reported, insights can be drawn from well-studied spiro compounds like spirobifluorene derivatives. In such systems, the spiro-conjugation, which is the through-space interaction of the π-orbitals of the two perpendicular units, can play a crucial role in charge transport. This interaction can facilitate intermolecular charge hopping, a key mechanism for charge transport in amorphous organic semiconductors.
For derivatives of This compound , the introduction of charge-transporting moieties, such as arylamines (for hole transport) or electron-deficient aromatic systems (for electron transport), onto the spiro scaffold would be a primary strategy for developing new charge transport materials. The sulfur atom in the thietane (B1214591) ring could also influence the electronic properties. The heavy atom effect of sulfur is known to enhance intersystem crossing, which is a critical process in the physics of organic electronic devices. Furthermore, the sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, which would significantly alter the electronic character and potentially open up pathways for new material design.
Table 1: Potential Charge Transport Properties of Functionalized this compound Derivatives (Hypothetical)
| Derivative Type | Potential Application | Expected Charge Transport Mechanism | Key Structural Feature for Function |
| Arylamine-substituted | Hole Transport Material (HTM) | Intermolecular hole hopping | Nitrogen lone pairs and aromatic rings |
| Electron-deficient aromatic substituted | Electron Transport Material (ETM) | Intermolecular electron hopping | Electron-withdrawing groups |
| Oxidized sulfur (sulfone) derivatives | Modified electronic properties | Modulation of HOMO/LUMO levels | Strong electron-withdrawing sulfone group |
This table is a hypothetical representation of potential properties and requires experimental validation.
Photophysical Investigations of Spiro-Linked Systems
The photophysical properties of spiro compounds are intimately linked to their unique geometry. The rigid spiro-linkage can lead to materials with high photoluminescence quantum yields (PLQYs) in the solid state by suppressing non-radiative decay pathways that are often caused by molecular vibrations and rotations in more flexible molecules.
In the context of This compound derivatives, the introduction of chromophoric units would be necessary to impart interesting photophysical properties. The ketone group offers a site for various chemical transformations to attach such units. The sulfur atom in the thietane ring could also participate in photophysical processes. For instance, the introduction of a sulfur atom into a spiro-based emitter was shown to influence the photophysical properties, although in that specific case it led to a lower PLQY compared to its oxygen-containing counterpart due to structural distortion.
Computational studies on related sulfur-containing heterocycles could provide a basis for predicting the photophysical behavior of This compound derivatives. Density Functional Theory (DFT) calculations could be employed to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the absorption and emission characteristics of a molecule.
Table 2: Potential Photophysical Properties of Functionalized this compound Derivatives (Hypothetical)
| Derivative Type | Potential Photophysical Property | Investigational Technique | Key Structural Feature for Function |
| With attached fluorescent chromophores | Blue or green emission | UV-Vis and Photoluminescence Spectroscopy | The nature of the attached chromophore |
| With phosphorescent moieties | Room-temperature phosphorescence | Time-resolved Spectroscopy | Heavy atom (e.g., metal complex) incorporation |
| Chiral derivatives | Circularly Polarized Luminescence (CPL) | Circular Dichroism and CPL Spectroscopy | Asymmetric substitution on the spiro core |
This table is a hypothetical representation of potential properties and requires experimental validation.
Future Directions and Identification of Research Gaps in this compound Research
The most significant research gap concerning This compound is the near-complete absence of experimental and theoretical studies on its derivatives for advanced applications. The compound is commercially available, which provides a solid starting point for research.
Future research should be directed towards the following areas:
Synthesis and Derivatization: A primary focus should be on developing synthetic methodologies to functionalize the This compound core. This includes reactions targeting the ketone group and potentially C-H activation on the cyclohexyl ring to introduce a variety of functional groups that can impart desired electronic and photophysical properties.
Computational Screening: Before extensive synthetic work, computational studies using DFT and other methods should be performed to predict the properties of various hypothetical derivatives. This would allow for a more targeted and efficient synthetic effort.
Characterization of Charge Transport Properties: Once promising derivatives are synthesized, their charge transport properties should be thoroughly investigated. This would involve fabricating single-carrier devices and measuring charge carrier mobilities using techniques such as space-charge-limited current (SCLC) measurements.
Photophysical Characterization: A detailed investigation of the photophysical properties of new derivatives is crucial. This includes measuring absorption and emission spectra, photoluminescence quantum yields, and excited-state lifetimes in both solution and solid-state thin films.
Exploration of Chiral Properties: The spiro center of This compound is a potential source of chirality. The synthesis of enantiomerically pure derivatives could lead to materials for applications in chiroptoelectronics, such as circularly polarized OLEDs.
Q & A
Q. How can researchers ensure ethical reporting of negative results in studies involving this compound?
- Methodological Answer : Publish negative findings in dedicated journals (e.g., Journal of Negative Results) to prevent publication bias. Disclose all experimental parameters, including failed conditions, in supplementary materials. Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. Key Tables for Methodological Reference
| Parameter | Optimization Strategy | Relevant Evidence |
|---|---|---|
| Synthesis Yield | Vary catalysts (e.g., BF₃·Et₂O vs. AlCl₃) | |
| NMR Discrepancy Resolution | Standardize solvent (CDCl₃ + TMS) | |
| Stability Testing | Monitor degradation via UV-Vis at λ = 250 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
